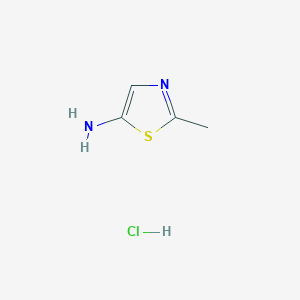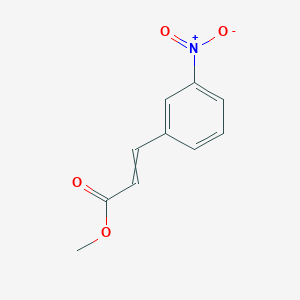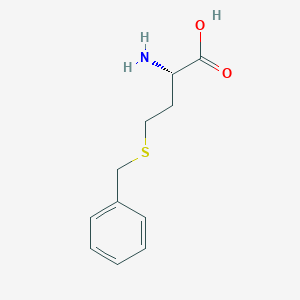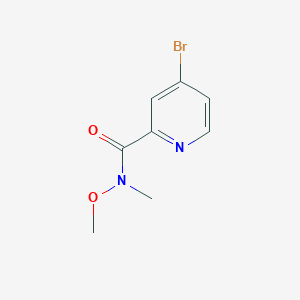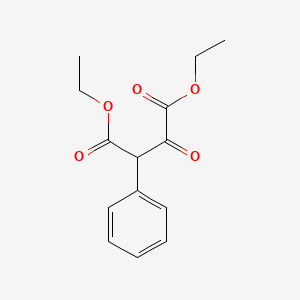
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL
Übersicht
Beschreibung
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 g/mol . It is characterized by the presence of methoxy and imino groups attached to a phenol ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride, leading to the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL can be compared with similar compounds such as:
2-Methoxy-4-methylphenol: This compound has a similar structure but with a methyl group instead of an imino group, leading to different chemical properties and applications.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar imino group but differs in the position of the methoxy group, affecting its reactivity and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has an amino group instead of an imino group, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
24033-07-6 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(9-11)19-2/h3-10,17H,1-2H3 |
InChI-Schlüssel |
KDIGZGCAYQKYEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

